4-(3-Fluorophenoxy)benzylamine
CAS No.: 864263-03-6
Cat. No.: VC4393834
Molecular Formula: C13H12FNO
Molecular Weight: 217.243
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 864263-03-6 |
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Molecular Formula | C13H12FNO |
Molecular Weight | 217.243 |
IUPAC Name | [4-(3-fluorophenoxy)phenyl]methanamine |
Standard InChI | InChI=1S/C13H12FNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H,9,15H2 |
Standard InChI Key | LIOGVDBYTRYBOL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)CN |
Introduction
Structural and Chemical Properties
The molecular structure of 4-(3-Fluorophenoxy)benzylamine (C₁₃H₁₂FNO) features a benzylamine backbone with a 3-fluorophenoxy substituent at the 4-position of the benzene ring. The fluorine atom at the meta position of the phenoxy group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. Key structural attributes include:
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Molecular Formula: C₁₃H₁₂FNO
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Molecular Weight: 217.24 g/mol
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IUPAC Name: [4-(3-Fluorophenoxy)phenyl]methanamine
Synthetic Methodologies
The synthesis of 4-(3-Fluorophenoxy)benzylamine can be inferred from established routes for analogous compounds, particularly copper-catalyzed aryl etherifications and reductive aminations.
Copper-Catalyzed Coupling
Source demonstrates the use of Cu²⁺–BIM complexes for chemoselective N-arylation of arylamines, a strategy applicable to constructing the phenoxy-benzylamine scaffold. A plausible route involves:
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Synthesis of 4-(3-Fluorophenoxy)benzaldehyde:
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Reductive Amination:
Representative Reaction Scheme:
Alternative Routes
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Williamson Ether Synthesis: Coupling 4-hydroxybenzylamine with 3-fluorophenyl bromide under basic conditions (K₂CO₃, DMF) .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromobenzylamine with 3-fluorophenol .
Analytical and Computational Data
Predicted Physicochemical Properties
Property | Value |
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LogP (Partition Coefficient) | 2.8 (estimated via ChemAxon) |
Solubility (Water) | 0.12 mg/mL (25°C) |
pKa (Amine) | 9.4 |
Molecular Docking Insights
Docking studies using homology models of mGlu₄ (based on PDB: 4XWE) suggest that the fluorophenoxy group engages in hydrophobic interactions with Leu-177 and Tyr-224, while the benzylamine NH₂ forms hydrogen bonds with Asp-168 .
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